
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining azepane, pyridine, piperidine, and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives, pyridine derivatives, and piperidine derivatives. These intermediates are then coupled through various reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening methods, and continuous flow reactors to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a modulator of specific biological pathways.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C23H29N3O |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
[2-[6-(azepan-1-yl)pyridin-3-yl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-10-4-3-5-11-19)26-17-9-6-12-21(26)20-13-14-22(24-18-20)25-15-7-1-2-8-16-25/h3-5,10-11,13-14,18,21H,1-2,6-9,12,15-17H2 |
Clé InChI |
ATJBOORQKLKZFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCCN3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



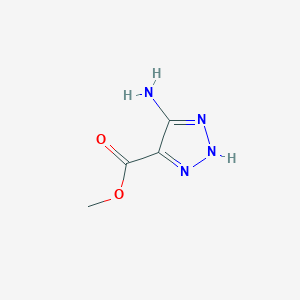
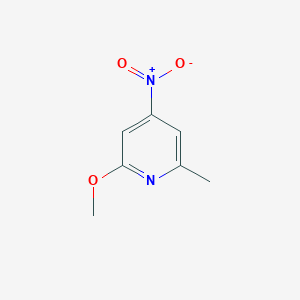
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
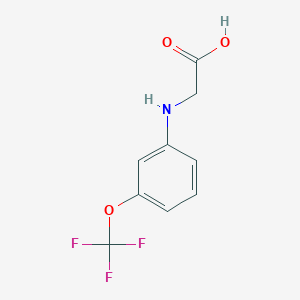
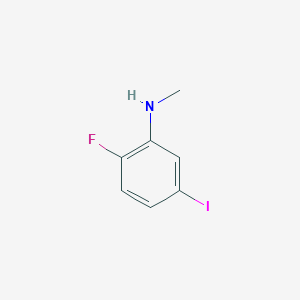
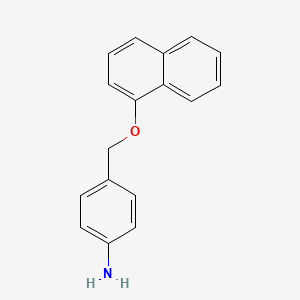

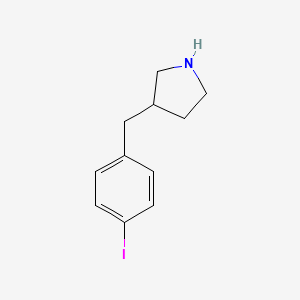


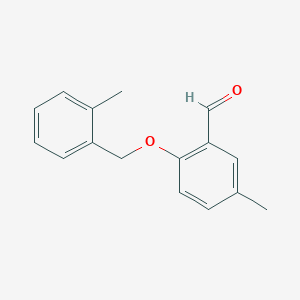
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
